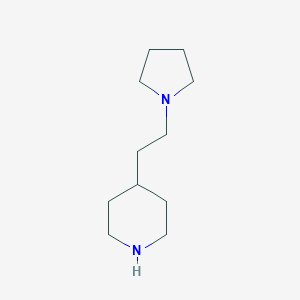

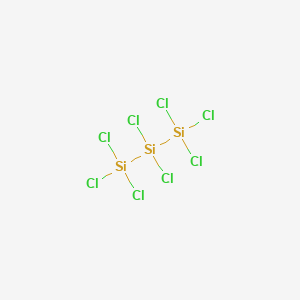

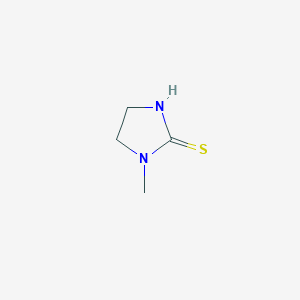

![molecular formula C12H10FN B080646 4'-Fluoro-[1,1'-biphenyl]-3-amine CAS No. 10540-45-1](/img/structure/B80646.png)

4'-Fluoro-[1,1'-biphenyl]-3-amine

カタログ番号 B080646

CAS番号:

10540-45-1

分子量: 187.21 g/mol

InChIキー: ILWUJLSKEHCTSA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4'-Fluoro-[1,1'-biphenyl]-3-amine is a compound of interest in various fields of chemistry and material science due to its unique structural and chemical properties.

Synthesis Analysis

- The synthesis of compounds similar to 4'-Fluoro-[1,1'-biphenyl]-3-amine, like tris(4‐cyanophenyl)amine, involves treatment with potassium carbonate in dimethyl sulfoxide, suggesting a self-assembly process in some cases (Patra, Anthony, & Radhakrishnan, 2007).

Molecular Structure Analysis

- The molecular structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been determined using X-ray crystallography. These structures often feature planar geometry and strong intermolecular interactions, influencing their chemical behavior (Das et al., 2003).

Chemical Reactions and Properties

- Fluoro-biphenyl compounds like 4'-Fluoro-[1,1'-biphenyl]-3-amine generally exhibit unique photochemical behaviors due to their planar structure and charge-transfer character, impacting their reactivity and stability (Yang, Chiou, & Liau, 2002).

Physical Properties Analysis

- Compounds structurally similar to 4'-Fluoro-[1,1'-biphenyl]-3-amine, such as soluble fluoro-polyimides, show excellent thermal stability and low moisture absorption, indicating their potential for various applications (Xie et al., 2001).

Chemical Properties Analysis

- The introduction of the fluoro group in biphenyl amines typically results in a shift in absorption and fluorescence spectra, affecting their electronic properties. This shift is attributed to the planar geometry and the enhanced charge-transfer character in the fluorescent excited state (Yang, Chiou, & Liau, 2002).

科学的研究の応用

Application 1: Antibacterial Activity Evaluation

- Scientific Field : Bioorganic Chemistry and Medicinal Chemistry .

- Summary of the Application : The compound 4’-Fluoro-[1,1’-biphenyl]-3-amine is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activities against antibiotic-resistant bacteria .

- Methods of Application or Experimental Procedures : The derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions . The yields of these reactions were moderate to excellent, ranging from 51% to 94% .

- Results or Outcomes : The study found that several compounds, including 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol, exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . These compounds showed comparable inhibitory activities with ciprofloxacin to the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

Application 2: Solvent Dynamics Study

- Scientific Field : Physical Chemistry .

- Summary of the Application : The compound is used to study the solvent dynamics of 1,2,4,5-tetracyanobenzene/biphenyl derivative radical ion pairs by picosecond absorption spectroscopy .

- Methods of Application or Experimental Procedures : The compound is used as a reactant in the spectroscopic study. The absorption spectra of the radical ion pairs are recorded and analyzed .

- Results or Outcomes : The study provides insights into the solvent dynamics of the radical ion pairs, which can be useful in understanding the behavior of these systems .

Application 3: Biochemical Degradation

- Scientific Field : Environmental Chemistry .

- Summary of the Application : 4’-Fluoro-[1,1’-biphenyl]-3-amine undergoes biochemical degradation in the presence of various mycorrhizal fungi .

- Methods of Application or Experimental Procedures : The compound is exposed to various mycorrhizal fungi under controlled conditions. The degradation products are then analyzed .

- Results or Outcomes : The major products of the degradation are 4-fluorobiphen-4′-ol and 4-fluorobiphen-3′-ol .

Application 4: Synthesis of Flurbiprofen

- Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 2-fluoro-4-bromobiphenyl, which is a versatile and functional intermediate for synthesising flurbiprofen .

- Methods of Application or Experimental Procedures : The compound is used as a reactant in the synthesis. The biphenyl compounds are obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .

- Results or Outcomes : The study found that 2-fluoro-4-bromobiphenyl can be generated in good (75.4%) yield by using isopropyl nitrite as the diazotising reagent .

特性

IUPAC Name |

3-(4-fluorophenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWUJLSKEHCTSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382210 |

Source

|

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-[1,1'-biphenyl]-3-amine | |

CAS RN |

10540-45-1 |

Source

|

| Record name | 4'-Fluoro[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10540-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

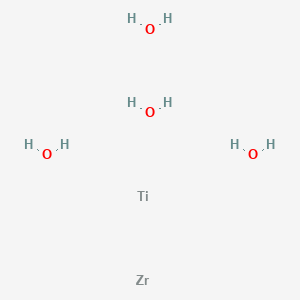

Cadmium bis(piperidine-1-carbodithioate)

14949-59-8

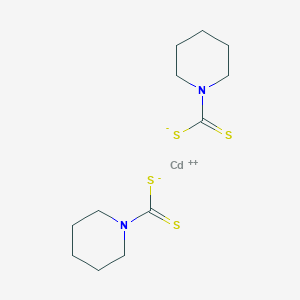

Docosyl formate

15155-62-1

1-Methylimidazolidine-2-thione

13431-10-2

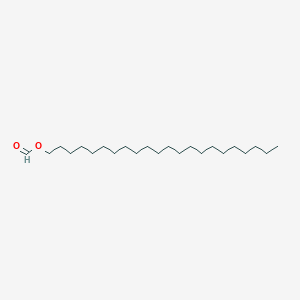

![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)